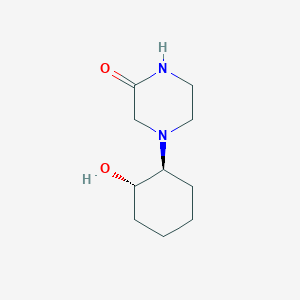
4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core with a hydroxycyclohexyl substituent, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one typically involves the reaction of a suitable piperazine derivative with a cyclohexanone derivative under controlled conditions. One common method involves the use of transition metal catalysis, such as CuI/FSO2CF2CO2Me for the installation of specific functional groups . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure safety and efficiency. Techniques such as ring-closing metathesis and enantioselective cyclopropanation are employed to produce the compound in larger quantities . These methods are optimized to minimize by-products and maximize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy group and the piperazin-2-one core.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Applications De Recherche Scientifique
4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is investigated for its potential therapeutic properties, including its role as an antiviral or antibacterial agent . Additionally, it is used in the development of new materials and catalysts in industrial applications .
Mécanisme D'action
The mechanism of action of 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The hydroxy group and piperazin-2-one core play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one include other hydroxycyclohexyl derivatives and piperazine-based compounds. Examples include 1-((1S,2S,3S,5S)-2-hydroxybicyclo[3.1.0]hexan-3-yl)piperazin-2-one and substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-2-one |
InChI |
InChI=1S/C10H18N2O2/c13-9-4-2-1-3-8(9)12-6-5-11-10(14)7-12/h8-9,13H,1-7H2,(H,11,14)/t8-,9-/m0/s1 |
Clé InChI |
UIQCUQSFZYAEEZ-IUCAKERBSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N2CCNC(=O)C2)O |
SMILES canonique |
C1CCC(C(C1)N2CCNC(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


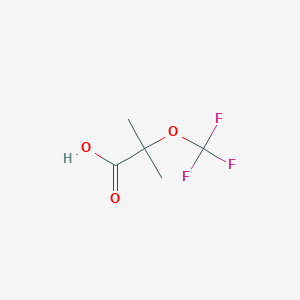
![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
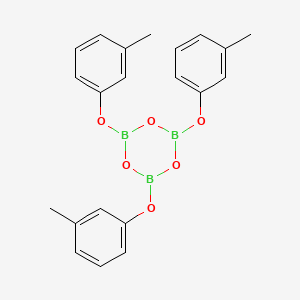
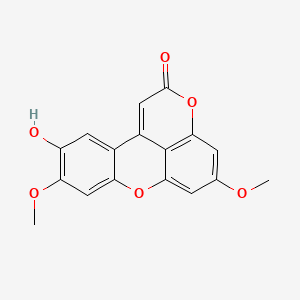
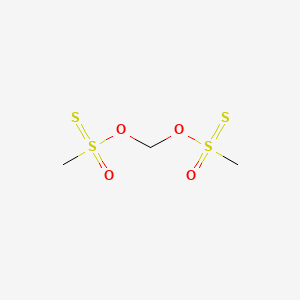

![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)

